1,1,1-Trifluoro-3-methylbutan-2-amine

Description

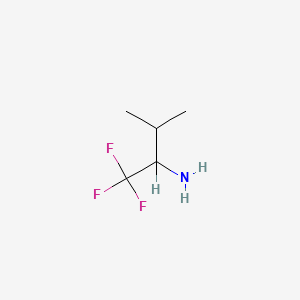

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUXSPKQBCCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660170 | |

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-18-9 | |

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-3-methyl-1,1,1-trifluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine: A Technical Guide

Introduction

1,1,1-Trifluoro-3-methylbutan-2-amine is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on practical experimental protocols for both racemic and asymmetric synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategy: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1,1,1-Trifluoro-3-methylbutan-2-one. This commercially available starting material makes this approach both efficient and cost-effective. Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[1]

The general transformation can be visualized as follows:

Figure 1: General scheme for the reductive amination of 1,1,1-Trifluoro-3-methylbutan-2-one.

Experimental Protocols

Protocol 1: Direct Reductive Amination for Racemic Synthesis

This protocol outlines a direct, one-pot reductive amination using catalytic hydrogenation. This method is robust and scalable, providing the racemic amine.

Experimental Workflow:

Figure 2: Workflow for direct reductive amination.

Detailed Methodology:

-

Reaction Setup: To a high-pressure reactor vessel, add 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq), methanol as the solvent, and a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5 - 2.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat the reaction mixture to a temperature between 40-60 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Representative):

| Parameter | Value |

| Scale | 10 mmol |

| Ketone | 1.40 g |

| Ammonia (7N in MeOH) | 2.8 mL (2.0 eq) |

| 10% Pd/C | 106 mg (1 mol%) |

| Solvent (Methanol) | 20 mL |

| Hydrogen Pressure | 80 psi |

| Temperature | 50 °C |

| Reaction Time | 12-24 h |

| Yield | 75-85% |

Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary

For the synthesis of enantiomerically enriched this compound, a chiral auxiliary such as (R)- or (S)-tert-butanesulfinamide can be employed.[2] This method proceeds via a diastereoselective reduction of an intermediate sulfinylimine.

Reaction Pathway:

Figure 3: Asymmetric synthesis pathway using a chiral auxiliary.

Detailed Methodology:

Step 1: Condensation

-

To a solution of 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) in a suitable solvent such as THF or toluene, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)4) or copper(II) sulfate (CuSO4), and heat the mixture to reflux.

-

Monitor the formation of the sulfinylimine by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and quench with brine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfinylimine is often used in the next step without further purification.

Step 2: Diastereoselective Reduction

-

Dissolve the crude sulfinylimine in an appropriate solvent (e.g., THF) and cool to -78 °C under a nitrogen atmosphere.

-

Add a reducing agent, such as sodium borohydride (NaBH4) or L-Selectride, portion-wise.

-

Stir the reaction at low temperature and allow it to slowly warm to room temperature.

-

Monitor the reduction by TLC. Once complete, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude sulfinamide.

Step 3: Auxiliary Cleavage

-

Dissolve the crude sulfinamide in methanol and add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature until the cleavage is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt of the chiral amine.

-

The free amine can be obtained by neutralization with a base and subsequent extraction.

Quantitative Data (Representative):

| Parameter | Step 1: Condensation | Step 2: Reduction | Step 3: Cleavage |

| Scale | 5 mmol | 5 mmol (crude) | 5 mmol (crude) |

| Ketone | 700 mg | - | - |

| (R)-tert-butanesulfinamide | 636 mg (1.05 eq) | - | - |

| Ti(OEt)4 | 1.25 g (1.1 eq) | - | - |

| Solvent | Toluene (15 mL) | THF (20 mL) | Methanol (10 mL) |

| Reducing Agent | - | NaBH4 (284 mg, 1.5 eq) | - |

| Acid | - | - | 4M HCl in dioxane (5 mL) |

| Temperature | Reflux | -78 °C to RT | RT |

| Reaction Time | 4-6 h | 3-5 h | 1-2 h |

| Yield (over 3 steps) | \multicolumn{3}{c | 60-75% | |

| Diastereomeric Excess | - | >95% | - |

| Enantiomeric Excess | - | - | >95% |

Summary

The synthesis of this compound is readily achievable through the reductive amination of its corresponding ketone. For applications where stereochemistry is not critical, direct catalytic hydrogenation offers a high-yielding and straightforward approach. When enantiopurity is required, the use of a chiral auxiliary such as tert-butanesulfinamide provides a reliable method for obtaining the desired stereoisomer with high enantiomeric excess. The choice of protocol will depend on the specific requirements of the research or drug development program.

References

A Technical Guide to (S)-1,1,1-Trifluoro-3-methylbutan-2-amine: A Chiral Building Block in Drug Discovery

Introduction: (S)-1,1,1-Trifluoro-3-methylbutan-2-amine is a valuable chiral building block in the field of medicinal chemistry and drug development. The presence of a trifluoromethyl group and a chiral amine moiety imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the core characteristics of (S)-1,1,1-Trifluoro-3-methylbutan-2-amine, including its chemical structure, CAS number, and its significance in the synthesis of pharmaceutical agents.

Core Molecular Data

| Property | Value | Reference |

| Chemical Name | (2S)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride | |

| CAS Number | 1389320-33-5 (for the hydrochloride salt) | [1] |

| Molecular Formula | C₅H₁₁ClF₃N (for the hydrochloride salt) | [2] |

| Molecular Weight | 177.60 g/mol (for the hydrochloride salt) |

Chemical Structure:

The structure of (S)-1,1,1-Trifluoro-3-methylbutan-2-amine features a butane backbone with a trifluoromethyl group at the C1 position, an amine group at the C2 position, and a methyl group at the C3 position. The "(S)" designation indicates the stereochemistry at the chiral center (C2).

Caption: 2D Structure of (S)-1,1,1-Trifluoro-3-methylbutan-2-amine.

Synthesis and Experimental Protocols

A common conceptual approach involves the asymmetric reduction of a corresponding trifluoromethyl ketimine or the nucleophilic addition of a trifluoromethyl group to a chiral imine.

Hypothetical Synthetic Workflow:

A plausible synthetic route could start from the commercially available 1,1,1-Trifluoro-3-methylbutan-2-one. This ketone can be converted to an imine, followed by a stereoselective reduction to yield the desired (S)-amine.

References

Spectroscopic Profile of 1,1,1-Trifluoro-3-methylbutan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-3-methylbutan-2-amine is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its structural and spectroscopic characteristics is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound, alongside generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted spectroscopic data. These predictions are based on computational models and should be used as a reference guide for experimental analysis.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 3.5 - 3.8 | Quartet of doublets (qd) | J(H-C-F) ≈ 7-9, J(H-C-H) ≈ 7 |

| H-3 | 2.0 - 2.3 | Multiplet (m) | - |

| NH₂ | 1.5 - 2.5 | Broad singlet (br s) | - |

| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet (d) | J(H-C-H) ≈ 7 |

| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet (d) | J(H-C-H) ≈ 7 |

Note: Predicted chemical shifts are referenced to TMS at 0 ppm. Solvent effects can cause significant variations.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (CF₃) | 124 - 128 (q, ¹J(C-F) ≈ 280-290 Hz) |

| C-2 (CH-NH₂) | 55 - 60 |

| C-3 (CH) | 30 - 35 |

| CH₃ (isopropyl) | 18 - 22 |

| CH₃ (isopropyl) | 18 - 22 |

Note: The C-1 signal will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CF₃ | -70 to -75 | Doublet (d) |

Note: Predicted chemical shifts are referenced to CFCl₃ at 0 ppm. The signal will be a doublet due to coupling with the proton at C-2.

Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium, two bands for primary amine |

| C-H Stretch (alkane) | 2870 - 2960 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium to strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment | Notes |

| 141 | [M]⁺ | Molecular ion peak (likely weak or absent) |

| 126 | [M-NH₂]⁺ | Loss of the amino group |

| 99 | [M-C₃H₇]⁺ | Loss of the isopropyl group |

| 72 | [CH(NH₂)CH(CH₃)₂]⁺ | Alpha-cleavage |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the available instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 400 MHz or higher spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 100 MHz or higher, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

Typical parameters: Spectrometer equipped with a fluorine probe, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds. Use an appropriate reference standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with an appropriate path length.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.

-

GC-MS Parameters (for EI):

-

GC Column: Use a column suitable for amine analysis (e.g., a base-deactivated column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using various spectroscopic techniques.

Relationship between NMR Data and Molecular Structure

This diagram illustrates how different NMR experiments provide specific information to piece together the final molecular structure.

The Advent and Evolution of Fluorinated Chiral Amines: A Technical Guide for Scientific Innovators

An in-depth exploration of the discovery, synthesis, and application of fluorinated chiral amines, offering researchers and drug development professionals a comprehensive overview of this pivotal class of molecules.

Introduction

The strategic incorporation of fluorine into organic molecules has emerged as a transformative approach in medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the bioactivity, metabolic stability, and conformational preferences of parent compounds. Among the vast landscape of fluorinated molecules, chiral amines hold a position of particular significance. These structures are integral components of a multitude of pharmaceuticals and agrochemicals. This technical guide provides a detailed chronicle of the discovery and historical development of fluorinated chiral amines, delves into the key asymmetric synthetic methodologies, and presents detailed experimental protocols for their preparation.

A Historical Trajectory: From Serendipity to Rational Design

The journey of fluorinated organic compounds began long before their chiral counterparts took center stage. An early milestone in organofluorine chemistry was the introduction of the first fluorinated drug, Fludrocortisone, in 1954, followed by the anticancer agent 5-fluorouracil in 1957.[1] These pioneering discoveries underscored the potential of fluorine to modulate biological activity and spurred further research into this burgeoning field.

The development of fluorinated chiral amines is intrinsically linked to the broader evolution of asymmetric synthesis. While early methods for preparing chiral amines often relied on the resolution of racemic mixtures, the late 20th century witnessed the advent of powerful stereoselective synthetic strategies. The confluence of these two streams of chemical innovation—the growing appreciation for the benefits of fluorination and the increasing sophistication of asymmetric synthesis—paved the way for the targeted design and synthesis of enantiomerically pure fluorinated amines. A pivotal moment in this progression was the development of methods that allowed for the direct and predictable introduction of fluorine or fluorinated groups into a molecule while controlling the stereochemistry at a nascent chiral center.

Core Synthetic Strategies: A Toolkit for Asymmetric Fluorination

The synthesis of fluorinated chiral amines has been approached through several elegant and effective strategies, each with its own set of advantages. These can be broadly categorized into three main approaches: the use of chiral auxiliaries, asymmetric catalysis, and enzymatic methods.

Chiral Auxiliary-Mediated Synthesis: The N-tert-Butylsulfinyl Imine Approach

One of the most robust and widely employed methods for the asymmetric synthesis of chiral amines involves the use of N-tert-butylsulfinyl imines as chiral auxiliaries. This strategy, championed by Ellman and others, provides a versatile platform for the stereoselective addition of a wide range of nucleophiles to imines, including fluorinated variants. The tert-butylsulfinyl group acts as a powerful chiral directing group, enabling high diastereoselectivity in the addition step. The auxiliary can be readily cleaved under mild acidic conditions to afford the desired chiral amine.[2][3]

Logical Relationship of Chiral Auxiliary-Mediated Synthesis

Caption: Logical workflow for chiral auxiliary-mediated synthesis.

Asymmetric Catalysis: The Rise of Transition Metals

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, offering more atom-economical and efficient alternatives to stoichiometric approaches. In the realm of fluorinated chiral amines, transition metal catalysis has proven to be particularly effective. Manganese-catalyzed asymmetric hydrogenation of fluorinated imines, for instance, has emerged as a powerful tool for accessing a wide array of optically active fluorinated amines with high enantioselectivity.[4][5] Chiral ligands, often ferrocene-based P,N,N ligands, coordinate to the metal center and create a chiral environment that directs the hydrogenation to one face of the imine, leading to the formation of a single enantiomer of the product.

Experimental Workflow for Manganese-Catalyzed Asymmetric Hydrogenation

References

Theoretical Conformational Analysis of 1,1,1-Trifluoro-3-methylbutan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-3-methylbutan-2-amine is a chiral fluorinated amine of interest in medicinal chemistry and drug design. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the conformational preferences of this molecule is crucial for predicting its interactions with biomolecules and for the rational design of new therapeutic agents.

The conformational landscape of this compound is primarily determined by the rotation around the C2-N and C2-C3 single bonds. The bulky isopropyl and trifluoromethyl groups, along with the amino group, create a complex potential energy surface with several possible stable conformers. Theoretical calculations are an indispensable tool for elucidating the geometries, relative energies, and populations of these conformers.

Theoretical and Computational Methodology

A thorough conformational analysis of this compound can be achieved through a multi-step computational protocol. This protocol is designed to efficiently explore the conformational space and obtain accurate energetic and geometric parameters for the most stable conformers.

Initial Conformational Search

The first step is to generate a diverse set of initial conformations. This can be accomplished using molecular mechanics (MM) methods, which are computationally less expensive than quantum mechanical (QM) methods. A common approach is to perform a systematic or stochastic search by rotating the key dihedral angles. For this compound, the crucial dihedral angles are:

-

τ1 (H-N-C2-C1) : Defines the orientation of the amino group.

-

τ2 (N-C2-C3-H) : Defines the relative position of the amino and isopropyl groups.

A relaxed scan of the potential energy surface by systematically varying these dihedrals can identify the low-energy regions.

Quantum Mechanical Optimization and Energy Refinement

The low-energy conformers identified from the molecular mechanics search should then be subjected to full geometry optimization and energy calculation using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used and suitable method for this purpose.

Recommended Computational Level:

-

Methodology: DFT with a functional that adequately describes dispersion interactions, such as B3LYP-D3 or ωB97X-D.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.

For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method like Møller-Plesset perturbation theory (MP2).

Vibrational Frequency Analysis

Vibrational frequency calculations should be performed for all optimized conformers at the same level of theory used for optimization. This analysis serves two purposes:

-

Confirmation of True Minima: The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

-

Thermodynamic Corrections: The calculated vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are then used to calculate the Gibbs free energy of each conformer.

Solvent Effects

The conformational preferences of molecules can be significantly influenced by the solvent. To account for this, the calculations should be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). The choice of solvent (e.g., water, chloroform) should be guided by the intended application.

Anticipated Conformational Preferences and Key Interactions

The conformational landscape of this compound is expected to be governed by a balance of steric and electronic effects.

-

Steric Hindrance: The bulky trifluoromethyl and isopropyl groups will tend to occupy positions that minimize steric repulsion. This will likely lead to a preference for staggered conformations around the C2-C3 bond.

-

Gauche Effect: A key electronic interaction in fluorinated molecules is the gauche effect, where a conformation with a gauche arrangement of electronegative substituents is often more stable than the anti conformation. In this molecule, a gauche relationship between the C-F and C-N bonds may be favored due to hyperconjugative interactions (σC-H → σ*C-F).

-

Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the amino group and the fluorine atoms of the trifluoromethyl group should be considered, as it could stabilize certain conformations.

Data Presentation

The results of the conformational analysis should be summarized in a clear and concise manner to facilitate comparison between different conformers.

Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers (Hypothetical Data)

| Conformer | τ1 (°)(H-N-C2-C1) | τ2 (°)(N-C2-C3-H) | Relative Energy(kcal/mol) | Relative Gibbs Free Energy(kcal/mol) | Boltzmann Population (%)at 298.15 K |

| I | 60 | 180 | 0.00 | 0.00 | 75.3 |

| II | 180 | 60 | 0.85 | 0.90 | 15.1 |

| III | 60 | 60 | 1.50 | 1.62 | 5.5 |

| IV | 180 | 180 | 2.10 | 2.25 | 4.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the computational protocol described above.

Visualizations

Diagrams are essential for visualizing the computational workflow and the molecular structures being analyzed.

Computational Workflow

Caption: Computational workflow for the conformational analysis.

Key Dihedral Angles

Caption: Key dihedral angles defining the conformation.

Conclusion

The theoretical conformational analysis of this compound provides critical insights into its three-dimensional structure and energetic landscape. By employing a robust computational protocol combining molecular mechanics and quantum mechanics, it is possible to identify the most stable conformers and quantify their relative populations. This information is invaluable for understanding the structure-activity relationships of this and related molecules, and for guiding the design of novel compounds with desired pharmacological properties in the field of drug development. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists to undertake such theoretical investigations.

An In-depth Technical Guide on the Solubility of 1,1,1-Trifluoro-3-methylbutan-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 1,1,1-Trifluoro-3-methylbutan-2-amine in a range of common organic solvents. Due to a lack of specific experimental data for this compound in the public domain, this document outlines its expected solubility based on its chemical structure and established principles of solubility. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, providing a framework for researchers to generate empirical data.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, the polarity of this compound and the chosen organic solvent will be the primary determinant of its solubility. The structure of this compound includes a polar amine group (-NH2) capable of hydrogen bonding, a nonpolar isobutyl group, and a highly polar trifluoromethyl group (-CF3). This combination of functional groups suggests a nuanced solubility profile.

Based on these structural features, a predicted solubility profile in various organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of both the solute and the solvent will facilitate dissolution through dipole-dipole interactions. The trifluoromethyl group may also interact favorably with these solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar isobutyl group will promote some solubility, but the polar amine and trifluoromethyl groups will limit miscibility with highly nonpolar solvents. Diethyl ether may show slightly higher solubility due to its ability to accept hydrogen bonds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2.2. Experimental Workflow

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

2.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the amine in the diluted sample.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which are important considerations for its application in drug development and research.

Caption: Key factors that can affect the solubility of the target compound.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a critical factor. A solvent that can effectively interact with the polar and nonpolar regions of the molecule will exhibit higher solubilizing capacity.

-

pH (in aqueous or protic systems): As an amine, the compound is basic and can be protonated to form a salt. The solubility in aqueous or protic organic solvents can be significantly influenced by the pH of the medium.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample for accurate determinations.

This guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust experimental framework for its quantitative determination. The provided information is intended to support researchers and professionals in the effective use and formulation of this compound.

An In-depth Technical Guide on the Predicted Thermal Stability of 1,1,1-Trifluoro-3-methylbutan-2-amine and its Salts

Introduction

1,1,1-Trifluoro-3-methylbutan-2-amine is a fluorinated primary amine with potential applications in the pharmaceutical and agrochemical industries. The trifluoromethyl group can significantly influence the physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. For drug development and formulation, understanding the thermal stability of an active pharmaceutical ingredient (API) and its salt forms is of paramount importance. Thermal events such as melting, decomposition, and polymorph transitions can impact the safety, efficacy, and shelf-life of a drug product.

This technical guide provides a comprehensive overview of the predicted thermal stability of this compound and its potential salt forms, with a focus on the hydrochloride salt. It is intended for researchers, scientists, and drug development professionals.

Predicted Thermal Stability of this compound (Free Base)

The free base of this compound is expected to be a volatile liquid at room temperature. Its thermal stability will be primarily limited by its boiling point.

Predicted Thermal Properties:

-

Boiling Point: The boiling point is anticipated to be in the range of 100-130 °C. The presence of the trifluoromethyl group and the branched alkyl chain will influence its volatility.

-

Decomposition: In the absence of catalytic impurities, the free base is expected to be thermally stable up to its boiling point. At higher temperatures, decomposition may occur through various pathways, including deamination and fragmentation of the alkyl chain.

Predicted Thermal Stability of this compound Salts

Salt formation is a common strategy to improve the solubility, stability, and handling properties of amine-containing APIs. The choice of the counter-ion can significantly impact the thermal properties of the resulting salt. The hydrochloride salt is a common choice and is the focus of this section.

This compound Hydrochloride

The hydrochloride salt is formed by reacting the amine with hydrochloric acid. This results in the formation of an ammonium salt, which is typically a crystalline solid.

Predicted Thermal Behavior: The thermal behavior of amine hydrochlorides is generally characterized by melting followed by decomposition. For this compound hydrochloride, the following is predicted:

-

Melting: A sharp endothermic event corresponding to the melting of the crystalline salt. Based on analogous compounds like 2,2,2-Trifluoroethylamine hydrochloride, which melts and sublimes at 220-222 °C, a similar or slightly lower melting point can be anticipated.[1][2][3]

-

Decomposition: Following melting, a multi-step decomposition is likely. The initial step is often the loss of hydrogen chloride (HCl) and the free amine. Subsequent decomposition of the amine would then occur at higher temperatures. The strong carbon-fluorine bonds are expected to be more thermally stable than the C-N and C-C bonds.[4]

Data Presentation

The following tables summarize the predicted and representative quantitative data for the thermal analysis of this compound and its hydrochloride salt.

Table 1: Predicted Thermal Properties of this compound Free Base

| Property | Predicted Value | Method |

| Boiling Point | 100 - 130 °C | Distillation / TGA |

| Onset of Decomposition | > 150 °C | TGA |

Table 2: Predicted and Representative Thermal Properties of this compound Hydrochloride

| Property | Predicted/Representative Value | Method |

| Melting Point (Tm) | ~ 200 - 220 °C | DSC |

| Onset of Decomposition (Td) | ~ 220 - 240 °C | TGA |

| Major Mass Loss Step 1 | ~ 220 - 280 °C (Loss of HCl and amine) | TGA |

| Major Mass Loss Step 2 | > 280 °C (Decomposition of organic fragments) | TGA |

Note: The values for the hydrochloride salt are extrapolated from data on 2,2,2-Trifluoroethylamine hydrochloride and general principles of amine salt thermal stability.[1][2][3]

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Td) and the temperatures of major mass loss events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C (or a temperature beyond the expected melting point but below significant decomposition) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is typically determined as the onset or peak of the endothermic melting transition.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a new chemical entity and its salts.

Predicted Decomposition Pathway for this compound Hydrochloride

This diagram illustrates a plausible decomposition pathway for the hydrochloride salt upon heating.

Conclusion

While direct experimental data is lacking, a predictive analysis based on structurally similar compounds provides valuable insights into the expected thermal stability of this compound and its hydrochloride salt. The free base is likely a moderately volatile liquid. The hydrochloride salt is predicted to be a crystalline solid with a melting point in the range of 200-220 °C, followed by decomposition. The primary decomposition pathway is expected to involve the loss of hydrogen chloride and the free amine.

For drug development professionals, it is crucial to perform experimental thermal analysis (TGA and DSC) on any new salt form to confirm these predictions and to fully characterize its solid-state properties. The experimental protocols and workflows provided in this guide offer a robust framework for such investigations.

References

- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape: A Technical Guide to Enantiopure 1,1,1-Trifluoro-3-methylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, synthesis, and characterization of the enantiopure forms of 1,1,1-Trifluoro-3-methylbutan-2-amine. This chiral amine is a valuable building block in medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides a comprehensive overview of the current landscape, including available commercial sources, detailed synthetic methodologies, and analytical techniques for enantiomeric purity determination.

Commercial Availability

The enantiopure forms of this compound are commercially available, primarily as their hydrochloride salts. The (S)-enantiomer, in particular, is listed by several chemical suppliers. The free amine forms are less commonly listed as stock items but may be available upon request or can be readily prepared from the corresponding salt. The racemic form and the key precursor, 1,1,1-Trifluoro-3-methylbutan-2-one, are also widely available from major chemical suppliers.

| Compound | Form | Enantiomeric Purity | Typical Suppliers |

| (S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride | Solid | >98% | BLDpharm, Enamine |

| DL-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride | Solid | Racemic | CymitQuimica, Fisher Scientific |

| 1,1,1-Trifluoro-3-methylbutan-2-one | Liquid | N/A | Sigma-Aldrich, Crescent Chemical Company |

Table 1. Commercial Availability of this compound and its Precursor. This table summarizes the commercially available forms of the target compound and its key synthetic precursor, along with typical suppliers.

Synthetic Strategies for Enantiopure this compound

The synthesis of enantiopure α-trifluoromethyl amines is a significant area of research in organic chemistry. Several strategies can be employed to obtain the (R) and (S) enantiomers of this compound. These methods primarily revolve around the asymmetric reduction of an imine precursor or the resolution of a racemic mixture.

Enantioselective Reductive Amination

A common and effective method for the asymmetric synthesis of chiral amines is the enantioselective reductive amination of a prochiral ketone. In this case, 1,1,1-Trifluoro-3-methylbutan-2-one serves as the starting material. The general workflow for this approach is depicted below.

Figure 1. General Workflow for Enantioselective Reductive Amination. This diagram illustrates the key steps in synthesizing enantiopure amines from a prochiral ketone.

Experimental Protocol: Asymmetric Reductive Amination (General Procedure)

This protocol is a general representation and may require optimization for the specific substrate.

-

Imine Formation: To a solution of 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) in a suitable solvent (e.g., toluene, methanol) is added an amine source, such as ammonia or a primary amine like benzylamine (1.1 eq). The reaction mixture is stirred, often with a dehydrating agent (e.g., molecular sieves) or under conditions that allow for the removal of water, to drive the formation of the corresponding prochiral imine.

-

Asymmetric Reduction: The crude imine is then subjected to an asymmetric reduction. This can be achieved using a variety of chiral catalysts and reducing agents. Common systems include:

-

Transfer Hydrogenation: Using a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) with a hydrogen donor (e.g., formic acid, isopropanol).

-

Catalytic Hydrogenation: Employing a chiral phosphine ligand in conjunction with a metal catalyst (e.g., Rhodium, Iridium) under a hydrogen atmosphere.

-

Chiral Borane Reagents: Utilizing stoichiometric chiral reducing agents like (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™).

-

-

Work-up and Purification: After the reaction is complete, the catalyst is removed, and the reaction mixture is worked up to isolate the chiral amine. This typically involves acid-base extraction to separate the amine from non-basic impurities. The resulting amine can be further purified by distillation or chromatography. If a protecting group (e.g., benzyl) was used, a deprotection step is required.

Chiral Auxiliary-Mediated Synthesis

Another powerful strategy involves the use of a chiral auxiliary. This approach relies on the diastereoselective reaction of a substrate with a chiral auxiliary, followed by the removal of the auxiliary to yield the enantiopure product.

Figure 2. Synthetic Pathway Using a Chiral Auxiliary. This diagram outlines the steps for synthesizing enantiopure amines using a chiral auxiliary, such as tert-butanesulfinamide.

Experimental Protocol: Synthesis via Chiral Sulfinylimine (General Procedure)

This method utilizes the highly reliable Ellman's auxiliary, tert-butanesulfinamide.

-

Condensation: 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) and either (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq) are dissolved in a suitable solvent like titanium(IV) ethoxide or THF. A Lewis acid catalyst (e.g., Ti(OEt)₄) is often added, and the mixture is heated to reflux to form the corresponding N-sulfinyl imine.

-

Diastereoselective Reduction: The resulting chiral N-sulfinyl imine is then reduced diastereoselectively. A variety of reducing agents can be used, such as sodium borohydride or L-selectride, to afford the corresponding sulfinamide. The stereochemical outcome is directed by the chiral sulfinyl group.

-

Auxiliary Cleavage: The sulfinyl group is cleaved by treatment with a strong acid, such as hydrochloric acid in a protic solvent (e.g., methanol or diethyl ether), to yield the desired enantiopure primary amine hydrochloride.

-

Purification: The final product can be isolated by filtration and purified by recrystallization. The free amine can be obtained by neutralization of the hydrochloride salt.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the synthesized amine is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity.

Experimental Protocol: Chiral HPLC Analysis (General Method)

-

Derivatization (Optional but often necessary): The primary amine may need to be derivatized to improve its chromatographic properties and enhance enantiomeric separation. Common derivatizing agents for amines include benzoyl chloride, dansyl chloride, or Marfey's reagent.

-

Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC V) is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed for normal-phase chromatography. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is typically used, with the wavelength set to an absorbance maximum of the analyte or its derivative.

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

Enantiopure this compound is a valuable chiral building block that is accessible through commercial sources, primarily as its hydrochloride salt. For researchers requiring the free amine or larger quantities, established synthetic methodologies such as asymmetric reductive amination or the use of chiral auxiliaries provide reliable routes to these compounds. Careful analytical characterization, particularly through chiral HPLC, is essential to ensure the high enantiomeric purity required for applications in drug discovery and development. This guide provides a foundational understanding for scientists and researchers to confidently source, synthesize, and utilize this important fluorinated chiral amine in their work.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral building block 1,1,1-Trifluoro-3-methylbutan-2-amine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of a stereogenic center adjacent to a trifluoromethyl group, a motif known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Two primary asymmetric strategies are presented, starting from the commercially available precursor 1,1,1-Trifluoro-3-methylbutan-2-one:

-

Method A: Asymmetric Reduction to Chiral Alcohol followed by Conversion to Amine. This two-step approach involves the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the ketone to the corresponding chiral alcohol, which can then be converted to the primary amine.

-

Method B: Direct Asymmetric Reductive Amination. This protocol describes a direct conversion of the ketone to the chiral primary amine using a Ruthenium-catalyzed asymmetric reductive amination.

Method A: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Protocol

This method is a robust and widely used strategy for the enantioselective reduction of prochiral ketones. The key step is the use of a chiral oxazaborolidine catalyst (CBS catalyst) in the presence of a borane source. The trifluoromethyl group in the substrate often directs the stereochemical outcome of the reduction.

Experimental Protocol: Asymmetric Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one

-

Catalyst Preparation (in situ):

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).

-

Cool the solution to 0 °C.

-

Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in toluene, 1.0 eq) dropwise.

-

Stir the mixture at 0 °C for 15 minutes to ensure the formation of the active catalyst complex.

-

-

Reduction Reaction:

-

In a separate oven-dried flask under an inert atmosphere, dissolve 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Cool the ketone solution to the desired reaction temperature (typically between -20 °C and 0 °C).

-

Slowly add the pre-formed catalyst solution to the ketone solution via cannula.

-

Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Quenching and Work-up:

-

Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Add 1 M HCl and extract the product with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude (S)-1,1,1-Trifluoro-3-methylbutan-2-ol by flash column chromatography on silica gel.

-

-

Conversion to Amine (not detailed, requires standard procedures):

-

The resulting chiral alcohol can be converted to the corresponding amine via standard functional group interconversion methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a mesylate or tosylate followed by substitution with an amine source (e.g., sodium azide and subsequent reduction).

-

Quantitative Data (Expected)

The following table presents expected quantitative data for the CBS reduction of 1,1,1-Trifluoro-3-methylbutan-2-one, based on literature precedents for structurally similar aliphatic trifluoromethyl ketones.

| Entry | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | BH₃·SMe₂ | THF | 0 | 2-4 | >90 | >95 |

| 2 | 5 | BH₃·SMe₂ | THF | -20 | 4-8 | >90 | >98 |

Logical Workflow for Method A

Caption: Workflow for the asymmetric synthesis of the target amine via CBS reduction.

Method B: Direct Asymmetric Reductive Amination

This method provides a more atom-economical and direct route to the chiral primary amine from the ketone. The protocol is adapted from literature procedures for the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones, using ammonium acetate as the nitrogen source and molecular hydrogen as the reductant. Optimization for the specific aliphatic substrate may be required.

Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination

-

Reaction Setup:

-

In a glovebox, add 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq), Ammonium acetate (NH₄OAc, 1.5 eq), and the chiral Ruthenium catalyst (e.g., [RuCl₂( (S)-xyl-binap )]₂(NEt₃), 0.5-1.0 mol%) to a high-pressure reactor vessel equipped with a magnetic stir bar.

-

Add an appropriate solvent, such as methanol or 2,2,2-trifluoroethanol (TFE).

-

-

Reductive Amination:

-

Seal the reactor and remove it from the glovebox.

-

Pressurize the reactor with hydrogen gas (H₂, 5-10 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

-

Monitor the reaction progress by GC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude (S)-1,1,1-Trifluoro-3-methylbutan-2-amine by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking).

-

Quantitative Data (Expected)

The following table provides expected quantitative data for the direct asymmetric reductive amination, based on published results for related substrates.

| Entry | Catalyst (mol%) | Amine Source | Reductant | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.0 | NH₄OAc | H₂ | MeOH | 80 | 10 | 70-85 | 85-95 |

| 2 | 0.5 | NH₄OAc | H₂ | TFE | 60 | 5 | 75-90 | 90-97 |

Logical Workflow for Method B

Caption: Workflow for the direct asymmetric reductive amination of the ketone.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and conducting the described reactions. The expected quantitative data are based on literature precedents for similar substrates and may require optimization for the specific target molecule.

Application Notes and Protocols: Use of Chiral Auxiliaries in the Synthesis of Chiral Amines

A Note on the Selected Chiral Auxiliary:

Initial searches for the specific application of 1,1,1-Trifluoro-3-methylbutan-2-amine as a chiral auxiliary did not yield sufficient detailed protocols or quantitative data to generate comprehensive application notes. While this compound is utilized as a chiral building block in patent literature[1][2][3], its use as a temporary, stereodirecting, and cleavable auxiliary is not well-documented in the provided search results.

Therefore, to fulfill the request for detailed protocols and data for a fluorinated chiral amine-related auxiliary, this document focuses on a widely-used and well-documented alternative: N-tert-butanesulfinamide (Ellman's Auxiliary) . This auxiliary is extensively employed for the asymmetric synthesis of chiral amines, including those with fluorinated substituents, and serves as an excellent model for the principles and practices of using chiral auxiliaries in amine synthesis.[4]

Application Notes: Asymmetric Synthesis of Chiral Amines using N-tert-Butanesulfinamide

Introduction:

Chiral amines are crucial components in a vast array of pharmaceuticals and bioactive molecules.[4] The stereoselective synthesis of these amines is a cornerstone of modern medicinal chemistry. N-tert-butanesulfinamide, a chiral sulfinamide developed by Ellman, serves as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of chiral amines. The auxiliary functions by condensing with aldehydes or ketones to form N-sulfinyl imines, which then undergo diastereoselective addition of a nucleophile. Subsequent cleavage of the sulfinyl group affords the desired chiral primary amine with high enantiomeric purity.

Core Principles:

The use of N-tert-butanesulfinamide as a chiral auxiliary relies on the following key principles:

-

Formation of a Chiral Intermediate: The auxiliary reacts with a prochiral ketone or aldehyde to form a chiral N-sulfinyl imine.

-

Diastereoselective Nucleophilic Addition: The chiral sulfinyl group directs the stereochemical outcome of the nucleophilic addition to the imine carbon. The bulky tert-butyl group and the stereoelectronic properties of the sulfinyl group create a highly ordered, six-membered ring transition state when a Grignard or organolithium reagent is used, leading to high diastereoselectivity.

-

Cleavage of the Auxiliary: The sulfinyl group is readily cleaved under acidic conditions to yield the free chiral amine, and the auxiliary can often be recovered.

Applications in Drug Development:

The robustness and high stereoselectivity of this method have led to its widespread adoption in the pharmaceutical industry for the synthesis of key chiral amine intermediates for drug candidates. Its application extends to the synthesis of fluorinated chiral amines, which are of particular interest due to the ability of fluorine to modulate properties such as basicity and bioavailability.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities achieved in the asymmetric synthesis of chiral amines using N-tert-butanesulfinamide.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines

| Aldehyde/Ketone Substrate | Grignard Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |

| Isovaleraldehyde | Phenylmagnesium Bromide | 98:2 | 85 |

| Benzaldehyde | Ethylmagnesium Bromide | 96:4 | 90 |

| Acetophenone | Methylmagnesium Bromide | 94:6 | 88 |

| 3-Phenylpropanal | Vinylmagnesium Bromide | >99:1 | 75 |

Data are representative values compiled from typical applications of the methodology.

Table 2: Synthesis of a Fluorinated Chiral Amine

| N-Sulfinyl Imine Substrate | Nucleophile | Diastereomeric Excess (de) | Yield (%) |

| CF₃-C(O)Ph derived imine | L-Selectride® | >98% | 92 |

| Ph-CH=NS(O)tBu | (CF₃)₂C=O + TMS-CF₃ | 95% | 80 |

Data are representative values for the synthesis of fluorinated amines using related methodologies.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the condensation of an aldehyde or ketone with (R)- or (S)-N-tert-butanesulfinamide.

Materials:

-

(R)- or (S)-N-tert-butanesulfinamide

-

Aldehyde or ketone

-

Titanium (IV) ethoxide (Ti(OEt)₄) or Copper (II) sulfate (CuSO₄)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous DCM or THF (0.5 M) is added (R)- or (S)-N-tert-butanesulfinamide (1.05 equiv).

-

Ti(OEt)₄ (1.5 equiv) or anhydrous CuSO₄ (2.0 equiv) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of brine.

-

The mixture is filtered through a pad of Celite®, and the organic layer is separated.

-

The aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude N-sulfinyl imine is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine

This protocol details the stereoselective addition of an organometallic reagent to the chiral N-sulfinyl imine.

Materials:

-

N-tert-Butanesulfinyl imine

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

-

The Grignard reagent (1.5 equiv) is added dropwise to the cooled solution over 15 minutes.

-

The reaction is stirred at -78 °C for 3-6 hours, with progress monitored by TLC.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.

-

The mixture is allowed to warm to room temperature, and water is added.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or chiral HPLC analysis. The product is purified by flash chromatography.

Protocol 3: Cleavage of the N-Sulfinyl Group to Yield the Chiral Amine

This protocol describes the removal of the chiral auxiliary to afford the final primary amine.

Materials:

-

N-tert-Butanesulfinyl amine (from Protocol 2)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or methanol)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

Procedure:

-

The N-tert-butanesulfinyl amine (1.0 equiv) is dissolved in methanol or 1,4-dioxane (0.5 M).

-

A solution of HCl in the corresponding solvent (4.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

Diethyl ether is added to the residue, and the resulting precipitate (the amine hydrochloride salt) is collected by filtration.

-

To obtain the free amine, the hydrochloride salt is dissolved in water and basified to pH > 10 with a 1 M NaOH solution.

-

The aqueous solution is then extracted with DCM or ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched primary amine.

-

The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.

Visualizations

Caption: Workflow for Asymmetric Amine Synthesis.

Caption: Transition State Model for Diastereoselectivity.

References

- 1. EP3057964A1 - Selectively substituted quinoline compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CA3030204A1 - 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof - Google Patents [patents.google.com]

- 4. rrscientific.com [rrscientific.com]

Application Notes and Protocols: 1,1,1-Trifluoro-3-methylbutan-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1,1-trifluoro-3-methylbutan-2-amine as a versatile chiral building block in medicinal chemistry. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document details its application in the synthesis of potent enzyme inhibitors, provides experimental protocols, and presents biological activity data.

Application as a Chiral Building Block for BACE1 Inhibitors

The enantiomerically pure form, (S)-1,1,1-trifluoro-3-methylbutan-2-amine, serves as a critical intermediate in the synthesis of novel β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The unique structural motif of this amine allows for the creation of potent and selective inhibitors.

A key application involves the synthesis of substituted 5-(pyrimidin-5-yl)pyridin-2-amine derivatives. The trifluoromethyl group and the chiral center of the amine are incorporated into the final structure to optimize interactions with the BACE1 active site.

Logical Relationship: From Building Block to BACE1 Inhibitor

Caption: Synthetic strategy for BACE1 inhibitors.

Quantitative Data: Biological Activity of Synthesized BACE1 Inhibitors

The following table summarizes the in vitro biological activity of representative BACE1 inhibitors synthesized using (S)-1,1,1-trifluoro-3-methylbutan-2-amine. The data is extracted from patent literature describing novel substituted 5-(pyrimidin-5-yl)pyridin-2-amines.

| Compound ID | Structure | BACE1 IC50 (nM) |

| Example 1 | 5-(5-bromopyrimidin-2-yl)-N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)pyridin-2-amine | 150 |

| Example 2 | 5-(5-chloropyrimidin-2-yl)-N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)pyridin-2-amine | 200 |

| Example 3 | N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-5-(5-(trifluoromethyl)pyrimidin-2-yl)pyridin-2-amine | 80 |

Data is illustrative and derived from patent examples.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate - N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-5-bromopyridin-2-amine

This protocol describes the synthesis of a key intermediate where the amine is coupled with a substituted pyridine.

Experimental Workflow

Caption: Workflow for intermediate synthesis.

Materials:

-

2,5-dibromopyridine

-

(S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous toluene, add (S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride (1.1 eq) and sodium tert-butoxide (2.5 eq).

-

Degas the mixture with nitrogen for 15 minutes.

-

Add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 16 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of Final BACE1 Inhibitor via Suzuki Coupling

This protocol outlines the final step in synthesizing the BACE1 inhibitor through a Suzuki coupling reaction.

Experimental Workflow

Caption: Workflow for Suzuki coupling.

Materials:

-

N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-5-bromopyridin-2-amine (from Protocol 1)

-

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, combine N-((S)-1,1,1-trifluoro-3-methylbutan-2-yl)-5-bromopyridin-2-amine (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture with nitrogen for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final BACE1 inhibitor.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes: Synthesis of a Novel Phenyl-Sulfonamide Carboxamide Intermediate for COX-2 Inhibitors using (R)-1,1,1-Trifluoro-3-methylbutan-2-amine

Introduction

The incorporation of trifluoromethyl groups (-CF3) is a widely adopted strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Chiral amines containing a trifluoromethyl moiety are particularly valuable building blocks for creating potent and selective pharmaceuticals.[3][4] This application note describes a detailed protocol for the synthesis of a novel pharmaceutical intermediate, (R)-N-(1,1,1-trifluoro-3-methylbutan-2-yl)-4-(methylsulfonyl)benzamide, using (R)-1,1,1-Trifluoro-3-methylbutan-2-amine. This intermediate is a key precursor for a new class of selective cyclooxygenase-2 (COX-2) inhibitors, which are significant for their anti-inflammatory properties with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6] The core structure is analogous to successful COX-2 inhibitors which often feature a central diaryl heterocycle with a sulfonamide or sulfone moiety.[6]

The described protocol focuses on a standard amide bond formation via N-acylation, a fundamental reaction in pharmaceutical synthesis.[7]

Experimental Protocol: N-Acylation of (R)-1,1,1-Trifluoro-3-methylbutan-2-amine

This protocol details the synthesis of (R)-N-(1,1,1-trifluoro-3-methylbutan-2-yl)-4-(methylsulfonyl)benzamide from 4-(methylsulfonyl)benzoyl chloride and (R)-1,1,1-Trifluoro-3-methylbutan-2-amine.

Materials:

-

(R)-1,1,1-Trifluoro-3-methylbutan-2-amine

-

4-(Methylsulfonyl)benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Flash chromatography system

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1,1,1-Trifluoro-3-methylbutan-2-amine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Dissolve 4-(methylsulfonyl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-